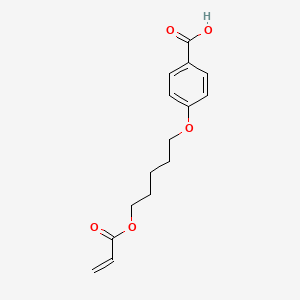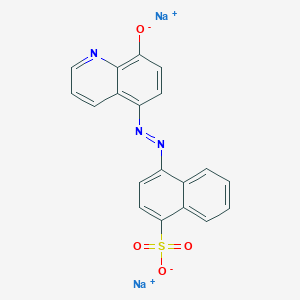![molecular formula C13H16O3 B12517645 Benzaldehyde, 2-[(5-oxohexyl)oxy]- CAS No. 676995-85-0](/img/structure/B12517645.png)
Benzaldehyde, 2-[(5-oxohexyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 2-[(5-oxohexyl)oxy]- is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring attached to an aldehyde group and an oxy-substituted hexyl chain. This compound is known for its distinctive almond-like odor and is used in various applications, including organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[(5-oxohexyl)oxy]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with a suitable hexyl derivative under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of Benzaldehyde, 2-[(5-oxohexyl)oxy]- often involves large-scale chemical processes. These processes may include the use of advanced reactors and continuous flow systems to enhance efficiency and scalability. The choice of raw materials and reaction conditions is critical to achieving high-quality products.
化学反応の分析
Types of Reactions
Benzaldehyde, 2-[(5-oxohexyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学的研究の応用
Benzaldehyde, 2-[(5-oxohexyl)oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of Benzaldehyde, 2-[(5-oxohexyl)oxy]- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to various biochemical effects. Additionally, the aromatic ring and oxy-substituted hexyl chain contribute to the compound’s overall reactivity and interactions with biological systems.
類似化合物との比較
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with similar chemical properties.
Benzyl Alcohol: A reduction product of benzaldehyde with different reactivity.
Benzoic Acid: An oxidation product of benzaldehyde with distinct chemical behavior.
Uniqueness
Benzaldehyde, 2-[(5-oxohexyl)oxy]- is unique due to its specific structural features, including the oxy-substituted hexyl chain. This structural modification imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
676995-85-0 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
2-(5-oxohexoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O3/c1-11(15)6-4-5-9-16-13-8-3-2-7-12(13)10-14/h2-3,7-8,10H,4-6,9H2,1H3 |
InChIキー |
OJMUOHDRMFMOPA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCCOC1=CC=CC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)


![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)

![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)

![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)

![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)

